An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine (CAS No. 1206980-39-3)
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine (CAS No. 1206980-39-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethoxy)pyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application as a building block in the development of pharmaceutical agents.
Core Chemical and Physical Data
2-Chloro-3-(trifluoromethoxy)pyridine is a substituted pyridine ring system incorporating both a chlorine atom and a trifluoromethoxy group. These substitutions significantly influence the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 1206980-39-3 |
| Molecular Formula | C₆H₃ClF₃NO |
| Molecular Weight | 197.54 g/mol |
| IUPAC Name | 2-chloro-3-(trifluoromethoxy)pyridine |
| Synonyms | 2-chloro-3-pyridinyl trifluoromethyl ether |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Physical Form | Colorless oil or solid/liquid | [1] |
| Boiling Point | 57-59 °C at 19 mbar | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz) | [1] |
| Mass Spectrum (EI) | m/z = 197 [M⁺], 162 [M⁺-Cl] | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Experimental Protocols
Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine
A common synthetic route to 2-Chloro-3-(trifluoromethoxy)pyridine involves the fluorination of a trichloromethoxy precursor. The following is a detailed experimental protocol based on established literature.
Materials:
-
2-Chloro-3-(trichloromethoxy)pyridine
-
Antimony(III) fluoride (SbF₃)
-
Antimony(V) chloride (SbCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
20% aqueous potassium fluoride (KF) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony(V) chloride (0.15 equivalents) is prepared.
-
To this molten mixture, 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise.
-
The reaction mixture is then heated to 120°C and stirred for 7 hours. The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.
-
After completion, the reaction mixture is cooled to 0°C and dissolved in dichloromethane.
-
The dichloromethane solution is carefully quenched by the sequential addition of a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.
-
The aqueous layer is separated and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure 2-Chloro-3-(trifluoromethoxy)pyridine as a colorless oil.[1]
Applications in Drug Development
While many search results conflate the applications of 2-Chloro-3-(trifluoromethoxy)pyridine with the more commonly cited 2-Chloro-3-(trifluoromethyl)pyridine, a recent patent application has clarified a specific role for the title compound in pharmaceutical research.
Intermediate in the Synthesis of PCSK9 Inhibitors
A 2024 patent application discloses the use of 2-Chloro-3-(trifluoromethoxy)pyridine as a key building block in the synthesis of novel PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors.[2] PCSK9 is a protein that plays a critical role in regulating cholesterol levels, and its inhibition is a therapeutic strategy for treating hypercholesterolemia.
The patent describes a synthetic route where 2-Chloro-3-(trifluoromethoxy)pyridine is reacted with a diamine intermediate in the presence of a palladium catalyst and a base to form a more complex heteroaryl amine. This reaction highlights the utility of the chloro-substituent as a leaving group in cross-coupling reactions, a common strategy in medicinal chemistry for the construction of complex molecular architectures.
Mandatory Visualizations
Caption: Synthetic workflow for 2-Chloro-3-(trifluoromethoxy)pyridine.
Caption: Role in the synthesis of a PCSK9 inhibitor intermediate.
